Home > Products > Screening Compounds P68511 > Centchroman hydrochloride
Centchroman hydrochloride - 51023-56-4

Centchroman hydrochloride

Catalog Number: EVT-1166577
CAS Number: 51023-56-4
Molecular Formula: C30H35NO3.ClH
Molecular Weight: 494.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Centchroman hydrochloride is classified as a selective estrogen receptor modulator. It is primarily used as an oral contraceptive and has been studied for its potential therapeutic effects in various disorders. The compound was developed at the Central Drug Research Institute (CDRI) in India and is marketed in several countries as a once-a-week contraceptive agent . Its International Nonproprietary Name (INN) is Ormeloxifene, reflecting its origin and chemical structure.

Synthesis Analysis

The synthesis of Centchroman hydrochloride involves several steps, primarily starting from phenyl acetic acid. The process includes the following key stages:

  1. Formation of Intermediate: Phenyl acetic acid reacts with acetone in the presence of isopropyl magnesium chloride to produce 3-Methyl-2-phenyl-but-2-enoic acid.
  2. Condensation Reaction: This acid is then condensed with resorcinol mono methyl ether using polyphosphoric acid at elevated temperatures to yield 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one.
  3. Reduction and Dehydration: The keto compound undergoes reduction with lithium aluminum hydride followed by dehydration in toluene to form a critical intermediate.
  4. Alkylation: The intermediate is alkylated with phenol in the presence of aluminum chloride to obtain 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol.
  5. Final O-Alkylation: The final step involves O-alkylation with 1-(2-Chloro-ethyl)-pyrrolidine to produce Centchroman hydrochloride .
Molecular Structure Analysis

The molecular formula of Centchroman hydrochloride is C22_{22}H30_{30}ClN1_{1}O3_{3}. Its structure features a chroman backbone with various substituents that contribute to its biological activity. Key structural characteristics include:

  • Chiral Centers: Centchroman exists as a mixture of d- and l-isomers, both of which exhibit distinct pharmacological properties.
  • Functional Groups: The molecule contains methoxy groups and a pyrrolidine moiety that are crucial for its interaction with estrogen receptors.

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to confirm the structural integrity of Centchroman hydrochloride .

Chemical Reactions Analysis

Centchroman hydrochloride participates in various chemical reactions relevant to its synthesis and biological activity:

  1. Alkylation Reactions: These reactions are critical for forming the final product from intermediates, particularly involving the introduction of pyrrolidine moieties.
  2. Reduction Reactions: The conversion of ketones to alcohols using lithium aluminum hydride is an essential step in synthesizing Centchroman.
  3. Condensation Reactions: The formation of the chroman structure involves condensation between phenolic compounds and carbonyl precursors .

These reactions highlight the compound's synthetic versatility and its potential for further derivatization.

Mechanism of Action

Centchroman hydrochloride functions primarily through its action on estrogen receptors. It exhibits selective agonistic or antagonistic effects depending on the target tissue:

  • Estrogen Receptor Modulation: In some tissues, it acts as an estrogen agonist promoting estrogen-like effects, while in others, it acts as an antagonist inhibiting estrogenic activity.
  • Impact on Reproductive Health: Its contraceptive efficacy is attributed to its ability to alter endometrial receptivity and inhibit ovulation through modulation of hormonal pathways .

The compound's pharmacokinetics indicate that it has a half-life conducive to weekly dosing regimens.

Physical and Chemical Properties Analysis

Centchroman hydrochloride possesses distinct physical and chemical properties:

  • Appearance: It is typically presented as an off-white solid.
  • Melting Point: The melting point ranges from 168°C to 171°C.
  • Solubility: It shows varying solubility profiles depending on the solvent used; generally soluble in organic solvents like ethanol but less so in water.

Analytical data such as infrared spectra reveal characteristic absorption bands corresponding to functional groups present in the molecule .

Applications

Centchroman hydrochloride has several significant applications:

  1. Contraceptive Use: It serves as an effective oral contraceptive agent marketed primarily in India.
  2. Therapeutic Potential: Research indicates possible applications in treating conditions such as breast cancer due to its selective estrogen receptor modulation properties .
  3. Research Tool: As a SERM, it is utilized in pharmacological studies aimed at understanding estrogen receptor interactions.
Introduction to Centchroman Hydrochloride

Historical Development and Discovery

The discovery and development of centchroman hydrochloride originated from a targeted research initiative at India's Central Drug Research Institute (CDRI) in Lucknow during the 1960s. This program responded to the Indian government's urgent need for an effective, indigenous family planning solution that would circumvent the limitations of existing hormonal contraceptives. Under the leadership of Dr. Nitya Anand, the research team systematically explored compounds derived from benzofuran and ethamoxytriphetol (MER-25), culminating in the identification of centchroman (ormeloxifene) in 1971 [8].

The compound underwent extensive preclinical evaluation across multiple animal models including rats, beagle dogs, rhesus monkeys, and rabbits. These investigations confirmed its contraceptive efficacy through a unique mechanism causing asynchrony between uterine receptivity and blastocyst development while establishing a favorable safety profile with no significant toxicological concerns [8]. The clinical development program progressed through rigorous phases:

  • Phase I trials established the pharmacokinetic profile and initial safety parameters in healthy female volunteers, revealing no significant adverse effects at therapeutic doses [8].
  • Phase II/III trials involved over 2,000 women of reproductive age, demonstrating effective pregnancy protection (Pearl Index of 3.76) with a 30 mg weekly or biweekly-to-weekly dosing regimen. The most notable observation was delayed menstruation in approximately 8% of participants, which typically normalized without treatment discontinuation [8].

After nearly two decades of development, the Drug Controller General of India approved centchroman in 1990. Market introduction followed in 1991 under the trade name Saheli by Hindustan Latex Ltd (now HLL Lifecare Limited). In 2016, the Indian government incorporated this contraceptive into its National Family Planning Programme, distributing it free of cost under the brand name Chhaya through primary healthcare centers and community health workers (ASHA NGOs) [1] [8]. Recent collaborative efforts between CSIR-CDRI and Cipla Ltd. aim to develop next-generation formulations with enhanced efficacy and reduced dosing requirements [8].

Nomenclature and Chemical Classification

Centchroman hydrochloride possesses a systematic chemical nomenclature reflecting its complex stereospecific structure and functional groups. According to IUPAC conventions, the compound is designated as (3S,4S)-1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-chromen-4-yl)phenoxy]ethyl]pyrrolidine hydrochloride, highlighting its chiral centers at positions 3 and 4 of the chroman ring system [9]. The molecule's structural complexity arises from the chroman core featuring a benzopyran moiety with 7-methoxy substitution, 2,2-dimethyl restriction of conformational flexibility, and 3-phenyl aromatic extension. The 4-position connects via ether linkage to a phenoxyethylpyrrolidine side chain, which is protonated as the hydrochloride salt to enhance solubility and stability [1] [9].

Table 1: Nomenclature and Chemical Identifiers for Centchroman Hydrochloride

Nomenclature TypeDesignation
Systematic IUPAC Name(3S,4S)-1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-chromen-4-yl)phenoxy]ethyl]pyrrolidine hydrochloride
CAS Registry Number51023-56-4 (hydrochloride)31477-60-8 (free base)
Other Chemical IdentifiersPubChem CID: 3039688ChemSpider: 2309635UNII: 95J05F60J2KEGG: D07438
Molecular FormulaC₃₀H₃₅NO₃·HCl
Molecular Weight494.071 g/mol
TradenamesCentron, Novex-DS, Saheli, Sevista, Chhaya

The compound is classified pharmacotherapeutically as a selective estrogen receptor modulator (SERM) with mixed agonist-antagonist activity depending on the target tissue. Chemically, it belongs to the benzopyran class of compounds, specifically a 3,4-dihydro-2H-chromene derivative with 2,2-dimethyl substitution that confers conformational rigidity. The trans configuration at the 3,4-position of the chroman ring is essential for optimal binding to estrogen receptors and subsequent biological activity [1] [9]. The hydrochloride salt form improves the compound's physicochemical properties, including enhanced solubility in polar organic solvents (1:10 in chloroform, 1:20 in acetone, 1:60 in 95% ethanol) while remaining practically insoluble in water and aqueous acids/bases [9].

Global Regulatory and Patent Landscape

The regulatory approval and intellectual property protection of centchroman hydrochloride demonstrate significant geographical heterogeneity. To date, India remains the primary jurisdiction where this contraceptive has received full regulatory authorization. The Drug Controller General of India (DCGI) initially approved the compound in 1990, with subsequent market introduction in 1991. Since 2018, the Indian government has distributed it free of cost under the brand name Chhaya as part of its national family planning initiatives [1] [8]. Notably, centchroman hydrochloride has not received approval from major Western regulatory agencies, including the United States Food and Drug Administration (FDA) or the European Medicines Agency (EMA), limiting its global accessibility [1].

The patent landscape reveals strategic intellectual property protection primarily concentrated in India. Key patents covering centchroman hydrochloride include:

  • Process Patents: Protecting synthetic routes described in DE 2329201 (1974) and US 3822287 (1974), which detail the original manufacturing methodology [9].
  • Enantiomer Protection: US patents covering the levorotatory enantiomer (levormeloxifene hydrochloride) with specific claims to its enhanced estrogen receptor binding affinity [9].
  • Formulation Patents: Indian patents protecting various dosage forms and delivery systems, including novel nanoparticle formulations developed for oncological applications [5].

Table 2: Global Regulatory Status and Patent Landscape of Centchroman Hydrochloride

RegionRegulatory StatusPatent HoldersKey Patent Expirations
IndiaApproved (1990) Marketed as Saheli (1991), Chhaya (2016)Hindustan Latex Ltd, Torrent Pharmaceuticals, CSIR-CDRIProcess patents expired; formulation patents active until 2027-2030
United StatesNot FDA-approvedNo commercial patent holdersN/A
European UnionNot EMA-approvedNo commercial patent holdersN/A
Global Patent CoverageLimited to India and neighboring countriesOriginal process patents expired; enantiomer patents active until 2025-2028Enantiomer protection expiring 2025-2028

The compound exists within the broader context of a significant pharmaceutical patent cliff, with an estimated $236 billion in global drug revenues at risk due to patent expirations between 2025 and 2030 [7]. While centchroman itself is not a major revenue driver in global markets, its patent status exemplifies the challenges faced by drugs with limited geographical commercialization. The impending expiration of enantiomer-specific patents (covering levormeloxifene hydrochloride) around 2025-2028 may create opportunities for expanded generic production and potential biosimilar development, particularly given the compound's demonstrated efficacy in oncological applications [5] [7].

The intellectual property landscape is further complicated by emerging nanoformulation technologies. Recent advances include poly(lactic-co-glycolic acid) (PLGA) nanoparticles and pluronic polymer-based delivery systems designed to enhance tumor-specific accumulation and therapeutic activity in pancreatic cancer models. These innovations are protected under newer patent families that may extend commercial exclusivity in specific therapeutic applications beyond the original contraceptive indications [5].

Properties

CAS Number

51023-56-4

Product Name

Centchroman hydrochloride

IUPAC Name

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride

Molecular Formula

C30H35NO3.ClH

Molecular Weight

494.1 g/mol

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29+;/m1./s1

InChI Key

ZRGUGBSQWQXLHB-QBYKQQEBSA-N

SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Synonyms

CENTCHROMAN HYDROCHLORIDE

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.